Naphthol AS-TR phosphate

Catalog No.
S536709
CAS No.
2616-72-0
M.F
C18H15ClNO5P
M. Wt
391.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthol AS-TR phosphate

CAS Number

2616-72-0

Product Name

Naphthol AS-TR phosphate

IUPAC Name

[3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate

Molecular Formula

C18H15ClNO5P

Molecular Weight

391.7 g/mol

InChI

InChI=1S/C18H15ClNO5P/c1-11-8-14(19)6-7-16(11)20-18(21)15-9-12-4-2-3-5-13(12)10-17(15)25-26(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24)

InChI Key

SHTFMUPUBYXPCD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

naphthol AS-TR phosphate, NASTRp compound

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O

Description

The exact mass of the compound N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is 391.0376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biochemical Research:

Naphthol AS-TR phosphate is used as a substrate for studying enzymes, particularly those involved in phosphatase activity. Phosphatases are a class of enzymes that remove phosphate groups from molecules. By measuring the rate of Naphthol AS-TR phosphate hydrolysis by these enzymes, researchers can gain insights into their function and potential roles in biological processes [].

Histology:

Naphthol AS-TR phosphate can be used as a chromogenic substrate in histological staining techniques. When it is cleaved by specific enzymes present in tissues, it produces a colored precipitate, allowing researchers to visualize specific cell types or structures within tissue sections [].

Separation Science:

Due to its unique chemical properties, Naphthol AS-TR phosphate can be used as a reference compound in separation science techniques like High-Performance Liquid Chromatography (HPLC). Researchers can employ it to optimize separation conditions for other analytes or to identify unknown compounds based on their relative retention times compared to Naphthol AS-TR phosphate [].

Potential Future Applications:

The specific research applications of Naphthol AS-TR phosphate are still being explored. Some potential future areas of investigation include its use in:

  • Developing biosensors for the detection of specific enzymes or biomolecules.
  • Studying protein-protein interactions.
  • Investigating the role of phosphatases in diseases.

Naphthol AS-TR phosphate, specifically in its disodium salt form, is a chemical compound with the molecular formula C18H13ClNNa2O5PC_{18}H_{13}ClNNa_2O_5P and a CAS number of 4264-93-1. This compound is primarily utilized as a fluorogenic substrate for acid and alkaline phosphatases, which are enzymes that play significant roles in various biological processes. When hydrolyzed by these enzymes, Naphthol AS-TR phosphate is converted to Naphthol AS-TR, which exhibits fluorescence with excitation and emission spectra at 388 nm and 512 nm, respectively . The fluorescence produced serves as a quantitative marker for enzyme activity, making it valuable in clinical diagnostics.

The primary chemical reaction involving Naphthol AS-TR phosphate is its enzymatic hydrolysis. In this reaction, acid or alkaline phosphatase catalyzes the conversion of Naphthol AS-TR phosphate into Naphthol AS-TR and inorganic phosphate:

Naphthol AS TR phosphate+H2OPhosphataseNaphthol AS TR+Pi\text{Naphthol AS TR phosphate}+\text{H}_2\text{O}\xrightarrow{\text{Phosphatase}}\text{Naphthol AS TR}+\text{Pi}

This reaction is crucial for histochemical applications, where the resultant Naphthol AS-TR can undergo further reactions to form azo dyes when coupled with diazonium salts .

Naphthol AS-TR phosphate exhibits notable biological activity as a substrate for acid and alkaline phosphatases. These enzymes are often used as clinical markers for various diseases, including liver and bone disorders. The compound also interacts with cyclic adenosine monophosphate response element-binding protein (CREB) and CREB-binding protein (CBP), suggesting potential therapeutic applications in cancer treatment, particularly lung cancer .

The synthesis of Naphthol AS-TR phosphate can be achieved through several methods. One common approach involves the phosphorylation of Naphthol AS-TR using phosphoric acid or its derivatives in the presence of pyridine as a catalyst. This method allows for efficient conversion to the desired phosphate ester without requiring extensive purification steps .

Naphthol AS-TR phosphate has several applications across different fields:

  • Biochemical Assays: It is widely used as a substrate in assays to detect alkaline phosphatase activity.
  • Histochemistry: The compound is employed in immunohistology and immunoblotting to visualize enzyme activity through fluorescence.
  • Clinical Diagnostics: Due to its role as a marker for disease states linked to phosphatase activity, it aids in clinical assessments .

Research indicates that Naphthol AS-TR phosphate interacts with various biological molecules. Notably, it has been studied for its inhibition of CREB-CBP transcription factor complexes, which could provide insights into its potential use in cancer therapies. Additionally, studies have shown that it can be coupled with diazonium salts to form azo dyes, enhancing its utility in histochemical applications .

Several compounds share similarities with Naphthol AS-TR phosphate, particularly in their roles as substrates for phosphatases or their applications in histochemistry:

Compound NameStructure SimilarityPrimary UseUnique Feature
Naphthol AS-MX phosphateSimilar naphthalene structureSubstrate for alkaline phosphataseUsed in different coupling reactions
Fast Red TRAzo dye precursorHistochemical stainingForms stable azo dyes with naphthols
5-Bromo-4-chloro-3-indolyl phosphateIndole-based structureEnzyme substrateMore sensitive detection in some assays

Naphthol AS-TR phosphate stands out due to its specific fluorescence properties and its role as a dual substrate for both acid and alkaline phosphatases, making it particularly versatile in biochemical assays and diagnostics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Exact Mass

391.0376

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2616-72-0

Wikipedia

N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide

Dates

Modify: 2023-08-15
1: Lee JW, Park HS, Park SA, Ryu SH, Meng W, Jürgensmeier JM, Kurie JM, Hong WK, Boyer JL, Herbst RS, Koo JS. A Novel Small-Molecule Inhibitor Targeting CREB-CBP Complex Possesses Anti-Cancer Effects along with Cell Cycle Regulation, Autophagy Suppression and Endoplasmic Reticulum Stress. PLoS One. 2015 Apr 21;10(4):e0122628. doi: 10.1371/journal.pone.0122628. eCollection 2015. PubMed PMID: 25897662; PubMed Central PMCID: PMC4405579.

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